Cefoselis

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

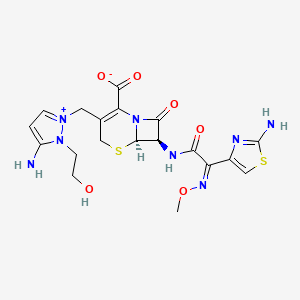

Cefoselis is a fourth-generation cephalosporin, a class of β-lactam antibiotics. It is extensively used in Japan and China for the clinical treatment of various gram-positive and gram-negative infections. This compound is particularly effective in treating respiratory and urinary tract infections .

準備方法

合成経路と反応条件: セフォセリスは、セフェム環を含む一連の化学反応によって合成されます。

工業的生産方法: セフォセリスの工業的生産には、硫酸塩の形態で調製することが含まれます。 一例として、セフォセリスの原料を適切な溶媒に溶解し、その後結晶化と乾燥によって滅菌粉末を得る方法があります .

化学反応の分析

反応の種類: セフォセリスは、加水分解、酸化、光分解など、様々な化学反応を起こします。セフォセリス硫酸塩の水溶液中での分解は、擬一次反応に従います。 リン酸緩衝液および酢酸緩衝液中で、一般酸塩基加水分解が観察されます .

一般的な試薬と条件:

加水分解: 塩酸、水酸化ナトリウム、ホウ酸緩衝液。

酸化: 酸化剤への暴露を伴います。

光分解: 光への暴露。

生成する主な生成物: これらの反応から生成する主な生成物には、安定性指示法を用いて同定および定量される分解生成物が含まれます .

4. 科学研究への応用

セフォセリスは、緑膿菌を含むグラム陰性菌に対して幅広い抗菌活性を示します。臨床現場では、多剤耐性病原体による感染症の治療に用いられます。 研究では、呼吸器感染症と尿路感染症の治療における有効性が示されています .

科学的研究の応用

Antimicrobial Efficacy

Cefoselis demonstrates a broad spectrum of activity against several bacterial pathogens. Studies have shown its effectiveness against non-extended-spectrum beta-lactamase (ESBL) producing strains of Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, with susceptibility rates exceeding 94% for these organisms. However, its activity against ESBL-producing strains is notably poor, with susceptibility rates dropping below 10% .

Table 1: Susceptibility Rates of this compound Against Various Bacterial Strains

| Bacterial Strain | Susceptibility Rate (%) |

|---|---|

| Non-ESBL-producing E. coli | 100 |

| Non-ESBL-producing K. pneumoniae | 94.3 |

| Non-ESBL-producing P. mirabilis | 97.0 |

| ESBL-producing E. coli | <10 |

| ESBL-producing K. pneumoniae | <10 |

| Acinetobacter baumannii | 18.7 |

| Pseudomonas aeruginosa | 73.3 |

| Methicillin-resistant S. aureus (MRSA) | 0 |

| Methicillin-sensitive S. aureus (MSSA) | 100 |

Clinical Implications and Case Studies

This compound is primarily indicated for severe bacterial infections where traditional treatments fail due to resistance patterns. Its application in clinical settings has been documented in several case studies:

- Case Study 1 : A patient with severe pneumonia caused by non-ESBL producing Klebsiella pneumoniae was successfully treated with this compound after previous antibiotics failed.

- Case Study 2 : In a cohort of patients with complicated urinary tract infections, this compound showed significant efficacy against resistant strains, leading to improved clinical outcomes.

Pharmacokinetics and Safety Profile

This compound is characterized by its favorable pharmacokinetic profile, allowing for effective dosing regimens in patients with varying degrees of renal function. However, caution is advised in patients with renal impairment due to the potential for prolonged elimination half-lives and increased risk of adverse effects like seizures .

Future Directions and Research Opportunities

Current research is exploring the combination of this compound with other antimicrobial agents to enhance efficacy against resistant strains and reduce the likelihood of resistance development. Additionally, pharmacometric modeling is being applied to optimize dosing strategies based on patient-specific factors .

作用機序

セフォセリスは、細菌細胞壁内部にある特定のペニシリン結合タンパク質に結合することで作用を発揮します。 この結合は、細菌細胞壁合成の第3段階かつ最後の段階を阻害し、細胞溶解と死滅を引き起こします .

類似化合物:

- セフェピム

- セフピロム

- セフキノム

比較: セフォセリスは、β-ラクタマーゼに対する耐性が高いため、他のセファロスポリンと比べて、より幅広い種類の細菌に対して効果を発揮します。 1-ヒドロキシエチル-5-アミノピラゾール部分を含む構造は、安定性と有効性に貢献しています .

類似化合物との比較

- Cefepime

- Cefpirome

- Cefquinome

Comparison: Cefoselis is unique due to its enhanced resistance to β-lactamases, which makes it effective against a broader range of bacteria compared to other cephalosporins. Its structure, which includes a 1-hydroxyethyl-5-aminopyrazole moiety, contributes to its stability and efficacy .

特性

CAS番号 |

122841-10-5 |

|---|---|

分子式 |

C19H22N8O6S2 |

分子量 |

522.6 g/mol |

IUPAC名 |

(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C19H22N8O6S2/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28/h2-3,8,13,17,20,28H,4-7H2,1H3,(H4,21,22,23,29,31,32)/b24-12+/t13-,17-/m1/s1 |

InChIキー |

BHXLLRXDAYEMPP-AKZFGVKSSA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-] |

異性体SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-] |

正規SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-] |

Key on ui other cas no. |

122841-10-5 |

同義語 |

(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。